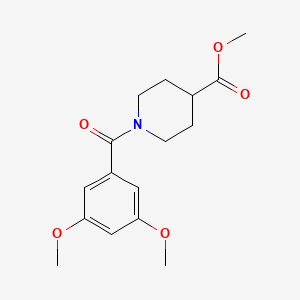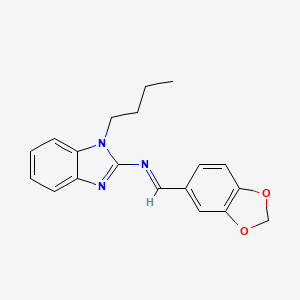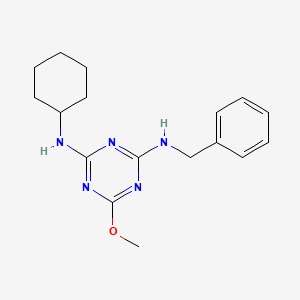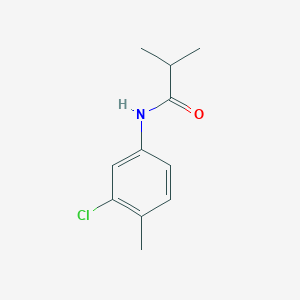![molecular formula C21H21ClN2O4S B5878562 4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB-3-3-01 and is part of a class of compounds known as sulfonamides. Sulfonamides have been widely used in medicine for their antibacterial properties, but CB-3-3-01 has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
CB-3-3-01 works by binding to a specific protein called Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins in the cell. By binding to Hsp90, CB-3-3-01 disrupts the function of this protein and causes the destabilization and degradation of other proteins that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
CB-3-3-01 has been shown to have a range of biochemical and physiological effects. In cancer cells, it inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In inflammatory diseases, it reduces inflammation by targeting the immune system. CB-3-3-01 has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CB-3-3-01 for lab experiments is its specificity for Hsp90. This allows researchers to target specific pathways and proteins that are involved in disease progression. However, one limitation is that CB-3-3-01 is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on CB-3-3-01. One area of focus is in the development of more potent and selective analogs of CB-3-3-01. Another area is in the investigation of the potential use of CB-3-3-01 in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to understand the long-term effects of CB-3-3-01 on the body and its potential toxicity.
Métodos De Síntesis
The synthesis of CB-3-3-01 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chlorobenzyl alcohol, 3-methoxybenzylamine, and benzenesulfonyl chloride. These materials are reacted together in the presence of a base and a solvent to form the final product. The synthesis of CB-3-3-01 has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
CB-3-3-01 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the treatment of cancer. CB-3-3-01 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by targeting a specific protein that is overexpressed in many types of cancer cells. CB-3-3-01 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In these diseases, CB-3-3-01 targets the immune system to reduce inflammation and disease progression.
Propiedades
IUPAC Name |
4-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-20-4-2-3-16(21(20)28-14-15-5-7-17(22)8-6-15)13-24-18-9-11-19(12-10-18)29(23,25)26/h2-12,24H,13-14H2,1H3,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVNBOLSQNKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)

